ML335, also known as N-[(2,4-Dichlorophenyl)methyl]-4-[(Methylsulfonyl)amino]benzamide, is a small molecule identified as a potent and selective activator of TREK-1 potassium channels. [, ] TREK-1 channels, part of the two-pore domain potassium channel (K2P) family, play a crucial role in regulating cellular excitability by influencing the resting membrane potential. [, ] ML335's selectivity for TREK-1 makes it a valuable tool in studying the physiological roles of this channel and exploring its therapeutic potential in various conditions. [, ]
While the provided literature doesn't elaborate on the specific synthesis method of ML335, it's mentioned as a product of the Scripps Research Institute Molecular Screening Center (SRIMSC) within the Molecular Libraries Probe Production Centers Network (MLPCN). [] This suggests a standardized, high-throughput synthesis approach likely employed for screening purposes.
The molecular structure of ML335 comprises a benzamide core with specific substitutions. [, ] It features a 2,4-dichlorophenylmethyl group attached to the nitrogen atom of the amide group. Additionally, a methylsulfonyl amino group is present at the para position of the benzamide ring. Detailed structural information and binding interactions with the TREK-1 channel can be found in the crystal structure analyses referenced in the provided literature. [, , ]
ML335 functions as a TREK-1 channel activator by directly binding to a cryptic binding site located within the channel's selectivity filter. [, , , ] This binding stabilizes the channel in its open conformation, increasing potassium ion conductance across the cell membrane. [, , ] This activation leads to membrane hyperpolarization, effectively reducing neuronal excitability. [, ]
Research suggests that ML335 might interfere with the inhibitory action of norfluoxetine (NFx), another TREK channel modulator, by influencing the stability of the channel's selectivity filter. [] This highlights the complex allosteric mechanisms governing TREK channel function and the potential for developing compounds with tailored modulatory effects. []
While the provided literature doesn't provide an extensive characterization of ML335's physical and chemical properties, some insights can be derived. Its stability in PBS solution is documented. [] Further analysis, including data on solubility, logP, and other relevant parameters, would be beneficial for a comprehensive understanding of its behavior in biological systems.
Investigating TREK-1 Channel Structure-Function Relationships: ML335 has been instrumental in elucidating the structural basis of TREK-1 channel activation and understanding the molecular mechanisms underlying its modulation. [, , ]
Exploring the Role of TREK-1 in Lung Injury: Research utilizing ML335 demonstrated its potential in mitigating lung injury induced by influenza A virus and hyperoxia. [, , ] These studies suggest that TREK-1 activation could represent a novel therapeutic approach for acute lung injury.
Investigating TREK-1's Role in Oxytocin Neuron Activity: Studies using ML335 have shown that inhibiting TREK-1 activity can potentially stimulate oxytocin neuron pathways. [] This suggests a possible role for TREK-1 modulation in conditions related to stress response and social behavior.
Developing Covalent Chemogenetic Tools: Building on ML335's structure, researchers have developed electrophile-bearing derivatives that enable irreversible activation of TREK channels. [] This CATKLAMP (Covalent Activation of TREK family K+ channels to cLAmp Membrane Potential) strategy provides a powerful tool for manipulating neuronal activity and studying K2P channel function in various physiological contexts.
CAS No.: 53527-28-9
CAS No.: 19407-28-4
CAS No.: 1910-41-4
CAS No.: